molecular formula C15H14O5 B309844 3-Hydroxyphenyl 3,4-dimethoxybenzoate

3-Hydroxyphenyl 3,4-dimethoxybenzoate

Cat. No.: B309844
M. Wt: 274.27 g/mol
InChI Key: QWJAAVYDMMNSHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Hydroxyphenyl 3,4-dimethoxybenzoate is an ester derivative of 3,4-dimethoxybenzoic acid, characterized by a central benzene ring substituted with two methoxy groups at positions 3 and 4 and a hydroxyphenyl ester moiety. This compound has garnered interest in pharmacological and synthetic chemistry due to its structural features, which influence reactivity, metabolic pathways, and biological activity .

Properties

Molecular Formula

C15H14O5

Molecular Weight

274.27 g/mol

IUPAC Name

(3-hydroxyphenyl) 3,4-dimethoxybenzoate

InChI

InChI=1S/C15H14O5/c1-18-13-7-6-10(8-14(13)19-2)15(17)20-12-5-3-4-11(16)9-12/h3-9,16H,1-2H3

InChI Key

QWJAAVYDMMNSHL-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)OC2=CC=CC(=C2)O)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC2=CC=CC(=C2)O)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound’s properties are highly dependent on the substituents’ positions and electronic nature. Key comparisons include:

Compound Substituents Key Features
3-Hydroxyphenyl 3,4-dimethoxybenzoate 3,4-dimethoxybenzoate + hydroxyphenyl Electron-donating methoxy groups enhance stability and influence enzyme interactions .
4-Hydroxy-3-methoxybenzoate (Vanillate) 3-methoxy, 4-hydroxy Intermediate in microbial O-demethylation; polar hydroxyl group increases solubility .
3,4-Dihydroxybenzoate (Protocatechuate) 3,4-dihydroxy Higher polarity and antioxidant potential due to hydroxyl groups .
3,4-Dimethoxybenzoate (Veratrate) 3,4-dimethoxy Found in alkaloids (e.g., veratridine); methoxy groups critical for Na+ channel modulation .
4-Nitrobenzoate Derivatives 4-nitro Electron-withdrawing nitro group reduces cholinesterase inhibition compared to methoxy .

Reactivity and Metabolic Pathways

  • O-Demethylation in Metabolism :
    Microbial metabolism of 3,4-dimethoxybenzoate by Sporomusa ovata involves sequential demethylation to vanillate (4-hydroxy-3-methoxybenzoate) and protocatechuate (3,4-dihydroxybenzoate). The reaction requires DL-tetrahydrofolate as a methyl acceptor, with a Km of 450 µM for 3,4-dimethoxybenzoate .
  • Synthetic Reactivity: In Claisen condensation, ethyl 3,4-dimethoxybenzoate reacts with chroman derivatives to form pyranoflavones. The electron-donating methoxy groups enhance electrophilic substitution rates compared to unsubstituted benzoates .
Enzyme Inhibition
  • Cholinesterase Inhibition :
    The 3,4-dimethoxybenzoate derivative exhibits higher acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibition (IC50 ~10–50 µM) than its 4-nitrobenzoate counterpart. Molecular docking suggests methoxy groups form hydrogen bonds with catalytic residues .
  • Anti-Tumor Activity :
    Erlotinib derivatives synthesized from ethyl 3,4-dimethoxybenzoate show potent inhibition of lung cancer cell line A549, comparable to erlotinib itself. The methoxy groups likely improve binding affinity to kinase targets .
Ion Channel Modulation

Veratridine, a 3,4-dimethoxybenzoate-containing alkaloid, modulates voltage-gated Na+ channels by increasing persistent channel opening. The dimethoxy groups are essential for this activity .

Physical and Spectroscopic Properties

Property This compound Vanillate Protocatechuate
UV-Vis Absorption λmax ~280 nm (aromatic) λmax ~260 nm λmax ~270 nm
IR Stretching (C=O) ~1700 cm<sup>-1</sup> ~1680 cm<sup>-1</sup> ~1650 cm<sup>-1</sup>
Solubility in Water Low (hydrophobic methoxy) Moderate High (polar hydroxyl)

Data derived from UV-Vis, IR, and NMR analyses .

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